2,2,3,3,5,5,6,6-Octamethyl-4-heptanone
Description
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone is a highly branched ketone with eight methyl groups symmetrically positioned at carbons 2, 3, 5, and 6 of the heptanone backbone. Its theoretical molecular formula is C₁₅H₃₀O, and its molecular weight is 226.40 g/mol (inferred from analogous structures) . The compound’s steric hindrance and hydrophobic nature likely influence its physical and chemical behavior, though direct experimental data (e.g., boiling point, solubility) are unavailable in the provided evidence.
Properties
CAS No. |
16424-66-1 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octamethylheptan-4-one |
InChI |
InChI=1S/C15H30O/c1-12(2,3)14(7,8)11(16)15(9,10)13(4,5)6/h1-10H3 |
InChI Key |
BDJFEVCOWJKPFZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
Synonyms |
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Branching and Steric Effects: The octamethyl substitution in the target compound creates significant steric hindrance around the ketone group, likely reducing reactivity in nucleophilic addition reactions compared to less-substituted analogs like 2-methyl-4-heptanone . Fluorinated analogs (e.g., Perfluoro-N-methylmorpholine) exhibit distinct electronic properties due to fluorine’s electronegativity, resulting in higher thermal stability and lower surface tension compared to hydrocarbon-based ketones .
- Physical Properties: Increased branching typically lowers boiling points relative to linear isomers. For example, 2-methyl-4-heptanone (C₈H₁₆O) has a lower molecular weight and likely a lower boiling point than the octamethyl derivative . Fluorinated compounds like Perfluoro-N-methylmorpholine have exceptionally low boiling points (51°C) despite higher molecular weights due to weak intermolecular forces .
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